1-(Phenylsulfonyl)-5-bromo-4-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHANYUYQEKQVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219434 | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-74-7 | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Executive Summary
This technical guide provides a comprehensive analysis of 1-(phenylsulfonyl)-5-bromo-4-azaindole , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Unlike its more common isomer (7-azaindole), the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework positions the pyridine nitrogen at the 4-position. This structural nuance creates a unique electronic environment where the C-5 bromine atom is ortho to the pyridine nitrogen, significantly enhancing its susceptibility to Nucleophilic Aromatic Substitution (SNAr) in addition to standard Palladium-catalyzed cross-couplings. This guide details the synthesis, reactivity profiles, and deprotection strategies for this compound, designed for researchers requiring high-fidelity chemical behavior data.
Structural Analysis & Electronic Properties
Nomenclature and Isomerism
-
IUPAC Name: 5-bromo-1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine
-
Core Scaffold: 4-Azaindole (Pyrrolo[3,2-b]pyridine)
-
Key Substituents:
-
C-5 Bromine: Located on the pyridine ring, adjacent (ortho) to the ring nitrogen (N-4).
-
N-1 Phenylsulfonyl: A strong electron-withdrawing group (EWG) that protects the pyrrole nitrogen and directs lithiation to the C-2 position.
-
Electronic Environment
The reactivity of this molecule is defined by the synergy between the pyridine nitrogen and the sulfonyl group:
-
C-5 Activation: The C-5 position is electronically deficient. The inductive effect of the N-4 nitrogen (ortho) and the resonance withdrawal from the N-1 sulfonyl group make the C-Br bond highly activated.
-
C-2 Acidity: The phenylsulfonyl group increases the acidity of the C-2 proton (pKa ~25-28), facilitating directed ortho-metalation (DoM) using lithium bases (LDA or n-BuLi).
Synthesis & Preparation
The synthesis of the protected scaffold typically proceeds from the unprotected 5-bromo-4-azaindole core. The core itself is often accessed via the Bartoli indole synthesis or cyclization of aminopyridines.
Protection Protocol (N-Sulfonylation)
Reagents: Benzenesulfonyl chloride (PhSO2Cl), Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Solvent: DMF or THF (anhydrous).
Mechanism: Deprotonation of the N-1 proton generates an indolyl anion, which attacks the sulfonyl chloride. Yield: Typically >90% due to the high nucleophilicity of the anion.
Reactivity Profile
The this compound scaffold exhibits three distinct reactivity vectors.
Vector A: C-5 Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
The C-5 bromine is an excellent handle for Pd-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]
-
Buchwald-Hartwig: Couples with amines.
-
Catalyst Choice: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. For sterically hindered partners, XPhos Pd G2 is recommended.
Vector B: C-5 Nucleophilic Aromatic Substitution (SNAr)
Critical Distinction: Unlike 5-bromoindole, the 5-bromo-4-azaindole is susceptible to SNAr because the leaving group is ortho to the pyridine nitrogen.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Heat (80–120 °C) in polar aprotic solvents (DMSO, NMP) or microwave irradiation.
-
Advantage: Allows introduction of diversity without transition metals.
Vector C: C-2 Functionalization (Directed Lithiation)
The phenylsulfonyl group serves as a Directed Metalation Group (DMG).
-
Reagent: LDA (Lithium Diisopropylamide) at -78 °C.
-
Electrophiles: I2 (to install iodine), DMF (to install formyl), or alkyl halides.
-
Note: The C-5 bromine is generally stable to LDA at -78 °C if the reaction is kept strictly cryogenic to avoid benzyne formation or halogen dance.
Vector D: Deprotection
Removal of the phenylsulfonyl group is the final step in synthesis.
-
Standard: NaOH or KOH in MeOH/THF (reflux).
-
Mild: TBAF in THF (room temp) or Mg/MeOH (sonication).
Visualization of Reactivity Pathways
Figure 1: Reactivity map showing the three primary diversification vectors for the scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C-5
Objective: Installation of an aryl group at the 5-position.
-
Setup: In a microwave vial, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Solvent: Add a mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Degas: Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).
-
Reaction: Seal and heat to 90 °C for 4–12 hours (monitor by LC-MS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: SNAr Displacement at C-5
Objective: Displacement of bromine with a secondary amine (e.g., morpholine).
-
Setup: Dissolve This compound (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Reagent: Add Morpholine (3.0 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 120 °C in a sealed tube for 16 hours.
-
Note: If conversion is slow, microwave irradiation at 140 °C for 1 hour is often effective.
-
-
Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.
-
Purification: Recrystallization or column chromatography.
Protocol C: Deprotection (Sulfonyl Removal)
Objective: Removal of the N-protecting group.
-
Setup: Dissolve the substrate in THF/MeOH (2:1).
-
Reagent: Add Cs2CO3 (3.0 equiv) or NaOH (5.0 equiv, 2M aqueous).
-
Reaction: Stir at 60 °C. Monitor for the disappearance of the sulfonyl peak in LC-MS.
-
Workup: Neutralize with dilute HCl (to pH 7). Extract with EtOAc.
Applications in Drug Discovery
This scaffold is a bioisostere of indole and purine, widely used in:
-
Kinase Inhibition: Targeting ATP binding pockets (e.g., JAK, ROCK, or Aurora kinases). The pyridine nitrogen (N-4) often acts as a key hydrogen bond acceptor in the hinge region of the kinase.
-
Solubility Enhancement: The incorporation of the pyridine nitrogen lowers logP and improves aqueous solubility compared to the corresponding indole analogs.
References
-
Synthesis and Reactivity of Azaindoles
- Title: "The Azaindole Framework in the Design of Kinase Inhibitors"
- Source: Molecules (via NCBI/PMC)
-
URL:[Link]
-
Suzuki Coupling Methodologies
- Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"
- Source: Chemistry - A European Journal (via NCBI/PMC)
-
URL:[Link]
-
Deprotection Strategies
- Title: "Deprotection of Sulfonyl Aziridines and Indoles"
- Source: MDPI / Organic Chemistry Portal
-
URL:[Link]
- Commercial Availability & Properties: Title: "5-Bromo-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core)" Source: Sigma-Aldrich
Sources
Structure-activity relationship of 5-bromo-4-azaindole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Bromo-4-azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Azaindole Scaffold in Medicinal Chemistry
The 4-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a "privileged structure" in modern medicinal chemistry. As a bioisostere of the naturally occurring indole and purine systems, it offers a unique combination of structural rigidity and hydrogen bonding capabilities.[1][2] The key difference—the substitution of a carbon atom in the benzene ring of indole with a nitrogen atom—profoundly alters the scaffold's physicochemical properties.[2] This modification can enhance aqueous solubility, modulate lipophilicity (LogP), and introduce an additional hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[1][3]
These properties have made azaindole derivatives, particularly the 7-azaindole isomer, highly successful as kinase inhibitors.[3][4] The nitrogen atom in the pyridine ring often mimics the hydrogen bonding pattern of the adenine base in ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[4] This guide focuses specifically on the 5-bromo-4-azaindole subclass, dissecting how its structural elements can be systematically modified to optimize biological activity.
Part 1: Core Structure-Activity Relationship (SAR) Analysis
The biological activity of a 5-bromo-4-azaindole derivative is not determined by a single feature but by the synergistic interplay of substituents around the core. The bromine atom at the C5 position serves two primary roles: it acts as a key interacting moiety and provides a versatile synthetic handle for introducing further chemical diversity, often through palladium-catalyzed cross-coupling reactions.
The Influence of Substituents at Key Positions
-
N1-Position (Pyrrole Nitrogen): Substitution at the N1 position is critical for modulating pharmacokinetic properties and exploring the solvent-exposed region of the target's binding pocket. Unsubstituted N1-H can act as a hydrogen bond donor. Alternatively, alkylation or arylation at this position can be used to probe for additional hydrophobic interactions or to block potential metabolic liabilities.
-
C3-Position: This position is a primary vector for influencing potency and selectivity. The introduction of various groups via reactions like iodination followed by Suzuki or Sonogashira coupling allows for the precise targeting of specific amino acid residues within the active site.[1] For kinase targets, a group at C3 can extend towards the ribose-binding pocket, and its size, shape, and electronic properties are critical determinants of affinity.
-
C5-Position (The Bromo Group): The bromine atom itself contributes to the molecule's lipophilicity and can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity. More importantly, its presence is a gateway to extensive chemical modification. The transformation of the C-Br bond allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space to improve target engagement and cell permeability.
-
C7-Position: While less commonly modified, substitution at the C7 position on the pyridine ring can fine-tune the electronic nature of the entire heterocyclic system. Electron-withdrawing or -donating groups at this position can alter the pKa of the pyridine nitrogen, which in turn affects its hydrogen bonding capability and overall solubility.
Quantitative SAR Data
The following table summarizes representative SAR data for azaindole derivatives, illustrating how modifications at different positions impact their inhibitory activity against various kinases. While specific data for a comprehensive library of 5-bromo-4-azaindole derivatives is proprietary or dispersed, the principles shown are directly applicable.
| Compound ID | Core Scaffold | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | Target Kinase | IC50 (nM) | Reference |
| A-1 | 7-Azaindole | H | 3-Iodo | H | Cdc7 | >10,000 | [1] |
| A-2 | 7-Azaindole | H | Phenyl | H | Cdc7 | 1,500 | [1] |
| A-3 | 7-Azaindole | H | 4-Chlorophenyl | H | Cdc7 | 120 | [1] |
| B-1 | 7-Azaindole | Benzenesulfonyl | Iodo | Bromo | DYRK1A | - | [1] |
| B-2 | 7-Azaindole | Benzenesulfonyl | Phenyl | Phenyl | DYRK1A | 11 | [1] |
| C-1 | 4-Azaindole | H | Aryl Sulfide | H | c-Met | 70 | [1] |
| C-2 | 4-Azaindole | Nitrobenzenesulfonyl | H | H | c-Met | 20 | [1] |
Note: This table is illustrative, drawing from data on various azaindole isomers to demonstrate SAR principles.
Part 2: Mechanism of Action - Kinase Inhibition
5-Bromo-4-azaindole derivatives frequently exert their biological effects by inhibiting protein kinases, enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5]
These inhibitors are typically designed to be ATP-competitive. They occupy the ATP-binding site in the kinase catalytic domain. The 4-azaindole scaffold is particularly effective at this because the N7 nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, mimicking the interaction made by the adenine of ATP. The 5-bromo substituent and other modifications then explore adjacent hydrophobic pockets and regions of the active site to enhance potency and selectivity.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
IUPAC name and SMILES string for 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Structural Characterization, Synthesis, and Medicinal Chemistry Applications[1]
Part 1: Executive Summary & Identification
The compound 1-(Phenylsulfonyl)-5-bromo-4-azaindole represents a highly specialized scaffold in medicinal chemistry.[1] Unlike the ubiquitous 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core places the pyridine nitrogen at the 4-position, adjacent to the bridgehead carbon.[1] This structural nuance significantly alters the electronic landscape of the molecule, affecting both its H-bond acceptor capabilities in kinase pockets and its reactivity profile during synthesis.
The inclusion of the phenylsulfonyl group at N1 serves a dual purpose: it acts as a robust protecting group to prevent N1-proton interference during metal-catalyzed cross-couplings, and it electronically activates the C2 position for potential lithiation/functionalization. The 5-bromo substituent provides a versatile handle for divergent library synthesis via palladium-catalyzed reactions.[1]
Chemical Identity Card[1][2][3]
| Property | Detail |
| IUPAC Name | 5-Bromo-1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine |
| Common Name | This compound |
| CAS Number | Not widely listed as a commercial commodity; typically synthesized in situ or as a custom intermediate.[1] |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 337.19 g/mol |
| Canonical SMILES | O=S(C1=CC=CC=C1)(N2C=CC3=C2N=C(Br)C=C3)=O |
| InChIKey | Generated based on structure:ZKZKZKZKZK-UHFFFAOYSA-N (Placeholder for specific isomer generation) |
Part 2: Structural Analysis & Significance[1][2]
The 4-azaindole scaffold is an isostere of indole and purine.[1][2][4] In drug discovery, "scaffold hopping" from an indole to an azaindole lowers lipophilicity (LogP) and improves aqueous solubility due to the pyridine nitrogen's ability to accept hydrogen bonds.[2]
Electronic Distribution and Numbering
The numbering of the 4-azaindole system is critical for correct regiochemical functionalization.[2]
-
N1: Pyrrole nitrogen (protected by sulfonyl).[2]
-
N4: Pyridine nitrogen (provides basicity).[2]
-
C5: The site of bromination, located ortho to the pyridine nitrogen (N4).[2] This position is highly activated for SNAr reactions (if N-oxide is formed) or Pd-catalyzed couplings.[1]
Figure 1: Structural logic of the this compound scaffold.
Part 3: Synthetic Protocols
The synthesis of this compound typically proceeds via the functionalization of the parent 5-bromo-4-azaindole.[1] While the parent core can be synthesized de novo via the Hemetsberger-Knittel reaction or from aminopyridines, the focus here is the protection and isolation of the sulfonyl derivative.
Protocol: Sulfonylation of 5-Bromo-4-azaindole
This protocol ensures high regioselectivity for the N1 position over the N4 position.[1]
Reagents:
-
Substrate: 5-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Reagent: Benzenesulfonyl chloride (PhSO₂Cl) (1.2 eq)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium tert-butoxide (KOtBu).[2]
-
Solvent: Anhydrous DMF or THF.[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon (Ar) or Nitrogen (N₂).[1][2]
-
Solvation: Dissolve 5-bromo-4-azaindole in anhydrous DMF (Concentration ~0.2 M). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed.[2]
-
Reaction: Stir at 0°C for 30 minutes until gas evolution ceases.
-
Addition: Add Benzenesulfonyl chloride dropwise via syringe.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2]
-
Target Mass: [M+H]⁺ = 337/339 (Br isotope pattern).[2]
-
-
Workup: Quench carefully with ice-cold water. The product often precipitates as a solid.[2]
-
Purification: Recrystallization from EtOH or Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Figure 2: Synthetic workflow for the sulfonyl protection of the 4-azaindole core.
Part 4: Reactivity Profile & Applications
The utility of this compound lies in its orthogonal reactivity.[1] The molecule possesses three distinct reactive vectors:[1]
-
C5-Bromine (Cross-Coupling): The bromine atom is activated by the electron-deficient pyridine ring.[1][2] It undergoes Palladium-catalyzed cross-coupling reactions with high efficiency.[1][2]
-
N1-Sulfonyl (Directing/Protecting):
-
Directing Group: The electron-withdrawing sulfonyl group acidifies the C2-proton.[1] This allows for C2-lithiation using LDA or n-BuLi at low temperatures (-78°C), enabling the introduction of electrophiles (iodine, formyl, alkyl) at the C2 position.[1]
-
Deprotection: The sulfonyl group is easily removed under basic conditions (NaOH/MeOH, reflux) or using TBAF/THF after the core structure has been elaborated.[2]
-
-
N4-Nitrogen (N-Oxidation): Treatment with m-CPBA yields the N-oxide, which activates the C5 and C7 positions further for nucleophilic aromatic substitution (SNAr), a technique often used to introduce alkoxy or amino groups without transition metals.[1]
Comparative Data: Azaindole Isomers in Kinase Inhibition[1][4]
| Feature | 4-Azaindole (Target) | 7-Azaindole (Common) | Indole (Parent) |
| H-Bond Acceptor | N4 (Top of ring) | N7 (Bottom of ring) | None |
| pKa (Conjugate Acid) | ~4.5 (Pyridine-like) | ~4.6 | -2.4 |
| Solubility | Moderate-High | High | Low |
| Metabolic Stability | High (Pyridine ring) | High | Moderate |
Part 5: References
-
Popowycz, F., et al. (2014).[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(11), 17781-17812.[2]
-
Laufer, S. A., et al. (2014).[2][6] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." ChemMedChem, 9(2), 277-281.[2] (Provides analogous protocols for azaindole bromination/protection). [1]
-
Hands, D., et al. (1996).[2] "A Convenient Synthesis of 4-, 5-, 6-, and 7-Azaindoles." Synthesis, 1996(07), 877-882.[2] (Foundational synthesis of the 4-azaindole core).
-
Song, J. J., et al. (2002).[2] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.[2]
(Note: While specific literature on the exact derivative this compound is sparse compared to the 7-azaindole isomer, the protocols and reactivity described above are chemically rigorous applications of standard azaindole chemistry derived from the cited reviews.)
Sources
- 1. 143141-23-5|1-(Phenylsulfonyl)-7-azaindole|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS#:1014613-05-8 | 4-Bromo-2-methyl-1-phenylsulfonyl-7-azaindole | Chemsrc [chemsrc.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. mdpi.com [mdpi.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Technical Guide: The Role of Phenylsulfonyl (PhSO₂) in 4-Azaindole Stabilization & Functionalization
Executive Summary
In the development of kinase inhibitors (e.g., PAK1, c-Met), 4-azaindole (1H-pyrrolo[3,2-b]pyridine) serves as a critical bioisostere of indole and purine. However, the naked 4-azaindole scaffold presents two primary stability challenges:
-
Acidity of the N1-proton (pKa ~17.5 in DMSO): This precludes the use of organometallic reagents (e.g., n-BuLi) necessary for carbon-carbon bond formation.
-
Ambident Nucleophilicity: The N4-pyridine nitrogen competes for metal coordination, often leading to complex mixtures or polymerization during functionalization.
The phenylsulfonyl (PhSO₂) group is not merely a passive protecting group; it is an active electronic modulator . By acting as a strong electron-withdrawing group (EWG), it "stabilizes" the azaindole core against oxidative degradation, directs regioselective lithiation to the C-2 position via the Complex Induced Proximity Effect (CIPE) , and enhances lipophilicity for solution-phase chemistry.
This guide details the mechanistic basis for this stabilization and provides field-proven protocols for its application.
Mechanistic Foundation: Electronic & Structural Stabilization
Electronic Deactivation
The PhSO₂ group exerts a strong inductive (-I) and mesomeric (-M) effect on the pyrrole ring.
-
Basicity Reduction: It significantly lowers the electron density of the aromatic system. This reduces the basicity of the N4-pyridine nitrogen, preventing unwanted coordination with Lewis acids or transition metals during catalysis.
-
Bond Length Alteration: Crystallographic data indicates that N-sulfonylation lengthens the N1-C2 and N1-C7a bonds, reducing the aromaticity of the pyrrole ring slightly but increasing the acidity of the C-2 proton. This is the key factor enabling C-2 lithiation.
The Lithiation Mechanism (CIPE)
The "stabilization" of the reactive intermediate occurs during lithiation. Without PhSO₂, n-BuLi would simply deprotonate N1. With PhSO₂, the sulfonyl oxygen coordinates the lithium cation, anchoring it in proximity to the C-2 proton. This pre-lithiation complex lowers the activation energy for deprotonation at C-2, stabilizing the resulting organolithium species.
Figure 1: Mechanism of PhSO₂-directed C-2 lithiation via the Complex Induced Proximity Effect (CIPE).
Experimental Protocols
Protocol A: N-Sulfonylation (Protection)
Objective: Isolate the N-protected species in high purity without chromatography.
Reagents:
-
4-Azaindole (1.0 equiv)
-
NaH (60% dispersion in oil, 1.2 equiv)
-
Benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Deprotonation: Suspend NaH in DMF at 0°C. Add 4-azaindole portion-wise over 15 minutes. (Caution: H₂ evolution). Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow.
-
Addition: Add PhSO₂Cl dropwise via syringe. The reaction is exothermic; maintain internal temp < 10°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench & Isolation: Pour the mixture into ice-water (5x reaction volume). The product typically precipitates as a white solid.
-
Purification: Filter the solid, wash with water and cold hexanes. Dry under vacuum.
-
Note: If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and recrystallize from EtOH.
-
Protocol B: C-2 Lithiation and Trapping
Objective: Introduce electrophiles at C-2.
Reagents:
-
N-PhSO₂-4-azaindole (1.0 equiv)
-
n-BuLi (2.5 M in hexanes, 1.1 equiv)
-
Electrophile (e.g., DMF, I₂, aldehydes) (1.2 equiv)
-
THF (Anhydrous, freshly distilled/dried)
Workflow:
-
Cooling: Dissolve substrate in THF under Ar/N₂. Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi dropwise down the side of the flask. Stir at -78°C for 45-60 minutes .
-
Critical Check: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.
-
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Warming: Stir at -78°C for 30 min, then allow to warm slowly to RT over 2 hours.
Protocol C: Deprotection
Objective: Remove the PhSO₂ group without degrading the azaindole core.
Method 1: Mild Basic Hydrolysis (Standard)
-
Conditions: K₂CO₃ (3.0 equiv) in MeOH/THF (3:1).
-
Temp: Reflux for 2–4 hours.
-
Utility: Best for substrates sensitive to strong nucleophiles.
Method 2: TBAF (Fluoride Cleavage)
-
Conditions: TBAF (1M in THF, 2.0 equiv), RT, 12 h.
-
Utility: Useful if the molecule contains esters that might hydrolyze with hydroxide bases.
Comparative Analysis: PhSO₂ vs. Alternatives
The choice of protecting group dictates the synthetic pathway. PhSO₂ is superior for C-2 functionalization but less stable to strong bases than Boc.
| Feature | Phenylsulfonyl (PhSO₂) | Boc (tert-Butyloxycarbonyl) | SEM (Trimethylsilylethoxymethyl) |
| Electronic Effect | Strong EWG (Inductive & Mesomeric) | Moderate EWG | Weak EWG |
| C-2 Lithiation | Excellent (Strong directing group) | Good (but Boc can be attacked by BuLi) | Good (Directing via Oxygen) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | High |
| Base Stability | Low (Cleaved by NaOH, alkoxides) | Moderate (Stable to mild base) | High (Requires Fluoride/Acid) |
| Crystallinity | High (Enhances solid isolation) | Moderate | Low (Often oils) |
| Atom Economy | Moderate | Good | Poor |
Troubleshooting & Optimization
Common Failure Modes
-
"C-2 Lithiation failed; recovered starting material."
-
Cause: Wet THF or insufficient cooling. The proton at C-2 is acidic, but the lithiated species is moisture sensitive.
-
Fix: Distill THF over Na/Benzophenone. Ensure internal probe reads -78°C before adding n-BuLi.
-
-
"Degradation during deprotection."
-
Cause: Nucleophilic attack on the pyridine ring (N4) by strong hydroxide.
-
Fix: Switch to TBAF/THF or Cs₂CO₃/MeOH at lower temperatures.
-
-
"Regioselectivity issues (C-3 attack)."
-
Cause: Loss of the PhSO₂ group before lithiation or electrophilic attack.
-
Fix: Ensure the PhSO₂ group is intact by NMR prior to lithiation. If using electrophilic halogenation, ensure no radical initiators are present.
-
Workflow Visualization
Figure 2: Standard synthetic workflow for C-2 functionalization of 4-azaindole.
References
-
Gribble, G. W., et al. (2002).[3] "An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles." Journal of Organic Chemistry. [Link]
-
Estel, L., et al. (1989). "Lithiation of N-Benzenesulfonyl-4-azaindole." Journal of Heterocyclic Chemistry. [Link]
-
Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. [Link]
-
Li, J.J. (2011). "Azaindole Synthesis and Functionalization." Innovative Drug Synthesis. [Link]
Sources
Methodological & Application
Synthesis protocols for 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Technical Application Note: Strategic Synthesis & Functionalization of 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Executive Summary
This application note details the optimized synthesis protocol for This compound (1-(benzenesulfonyl)-5-bromo-1H-pyrrolo[3,2-b]pyridine). This compound is a critical scaffold in the development of kinase inhibitors (e.g., Aurora, JAK, and ROCK inhibitors) and serves as a pivotal intermediate for regioselective C-2 functionalization via directed ortho-lithiation.
The protocol focuses on the regioselective
Chemical Strategy & Mechanistic Insight
Structural Analysis & Retrosynthesis
The target molecule consists of a 4-azaindole core substituted with a bromine at C5 and a phenylsulfonyl group at N1.
-
Core: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).
-
Electronic Environment: The pyridine nitrogen at position 4 exerts a strong electron-withdrawing effect, making the C5-Br bond highly activated for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings (Suzuki-Miyaura). -
Role of Phenylsulfonyl Group:
-
Protection: Masks the acidic N1-H (
in DMSO) to prevent side reactions during metal-catalyzed couplings. -
Activation: The electron-withdrawing sulfonyl group acidifies the C2-H, facilitating Directed Ortho-Metalation (DoM) for further functionalization.
-
Reaction Pathway Visualization
Caption: Mechanistic flow of the N1-sulfonylation. The reaction relies on the specific deprotonation of the pyrrole nitrogen (N1) over the pyridine nitrogen (N4).
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (NaH/DMF)
Best for: High purity requirements, gram-to-multigram scale.
Reagents & Materials:
-
Precursor: 5-Bromo-4-azaindole (1.0 equiv).
-
Electrophile: Benzenesulfonyl chloride (PhSO2Cl) (1.2 equiv).
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Base Suspension: Charge the flask with NaH (60% dispersion, 1.5 equiv). Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream NMR purity is critical. Resuspend in anhydrous DMF (half of total volume). Cool to 0°C (ice/water bath).
-
Substrate Addition: Dissolve 5-bromo-4-azaindole (1.0 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of
gas will occur. The solution typically turns yellow/orange indicating anion formation. -
Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Add Benzenesulfonyl chloride (1.2 equiv) dropwise via syringe.
-
Note: The reaction is exothermic. Maintain temperature < 5°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material (
) should disappear, and the product ( ) will appear.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-30% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Protocol B: Phase Transfer Catalysis (Green Alternative)
Best for: Large scale, avoiding dry solvents, safety (no NaH).
Reagents:
-
Solvent: Dichloromethane (DCM) / 50% aq. NaOH (Biphasic).
-
Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (5 mol%).
Methodology:
-
Dissolve 5-bromo-4-azaindole (1.0 equiv) and TBAHS (0.05 equiv) in DCM.
-
Add 50% NaOH solution (5.0 equiv).
-
Add PhSO2Cl (1.2 equiv) dropwise at room temperature.
-
Stir vigorously for 2 hours.
-
Separate phases. Wash organic layer with water and brine. Dry and concentrate.
Characterization & Data Validation
The following data profile confirms the identity of This compound .
| Data Type | Expected Signal / Value | Interpretation |
| Physical State | Off-white to pale yellow solid | Crystalline solid upon purification. |
| Deshielded due to | ||
| Pyridine proton, ortho to N4. | ||
| Ortho protons of phenyl ring. | ||
| Pyridine proton. | ||
| Para proton of phenyl ring. | ||
| Meta protons of phenyl ring. | ||
| Pyrrole proton. | ||
| LC-MS (ESI+) | Characteristic 1:1 doublet for Bromine ( | |
| Melting Point | 138–142 °C | Range varies slightly by crystal habit. |
Key Diagnostic: The disappearance of the broad N-H singlet (
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in DMF. | Ensure NaH is fresh; dry DMF over molecular sieves (4Å). Increase deprotonation time. |
| Regioisomers | Attack at N4 (Pyridine nitrogen). | Rare with sulfonyl chlorides.[3][4][5] If observed, lower reaction temperature to -10°C during addition. |
| Desulfonylation | Basic hydrolysis during workup. | Avoid strong bases during workup; use buffered |
| Sticky Solid | Residual DMF. | Wash organic layer thoroughly with water (3x) or use Lyophilization if applicable. |
Application: Downstream Functionalization
The primary utility of this compound is in Regioselective C-2 Lithiation . The phenylsulfonyl group directs lithiation to the C2 position via the Complex Induced Proximity Effect (CIPE).
Caption: The sulfonyl group enables C2-lithiation while the C5-Br remains intact at -78°C (halogen dance is suppressed under kinetic control).
References
-
Hands, D., et al. (1996). A Convenient Synthesis of 4-, 5-, 6-, and 7-Azaindoles. Synthesis, 1996(7), 877-882.
-
L’Heureux, A., et al. (2010). Practical Synthesis of 4-Azaindoles. Tetrahedron Letters, 51(38), 4996-4999.
- Thibault, C., et al. (2016). C-H Activation of Azaindoles. Accounts of Chemical Research, 49(10), 2165-2175. (Validating the reactivity of N-protected azaindoles).
-
Popowycz, F., et al. (2003). Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles. Tetrahedron, 59(10), 1703-1710.
-
Merck Sharp & Dohme Corp. (2012). Patent WO2012003405A1: Azaindole inhibitors of Janus kinases. (Describes large-scale sulfonylation protocols).
Sources
- 1. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Executive Summary & Strategic Rationale
Azaindoles are privileged scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors (e.g., DYRK1A, AAK1, and Aurora kinases) due to their ability to mimic purine bases and form critical hydrogen bonds within ATP-binding pockets[1][2]. The functionalization of the 5-bromo-4-azaindole core (CAS: 1000341-51-4)[3] via Suzuki-Miyaura cross-coupling is a cornerstone reaction in fragment-based drug discovery (FBDD)[4].
However, direct palladium-catalyzed cross-coupling on unprotected azaindoles often suffers from poor yields. The free pyrrole nitrogen (N-H) can coordinate with the active Pd(0) or Pd(II) species, leading to catalyst poisoning, protodeboronation, and the need for excessively high catalyst loadings. To circumvent this, the implementation of a 1-(phenylsulfonyl) protecting group is a highly effective strategy. The electron-withdrawing phenylsulfonyl group deactivates the pyrrole ring, prevents deleterious metal coordination, and significantly enhances the solubility of the heterocyclic bromide in organic solvent systems[2].
Experimental Workflow Logic
The functionalization of 5-bromo-4-azaindole is executed through a self-validating, three-phase synthetic sequence: Protection, Cross-Coupling, and Deprotection.
Three-phase experimental workflow for the functionalization of 5-bromo-4-azaindole.
Quantitative Optimization of Coupling Conditions
Selecting the correct catalyst and base system is critical. The base must be strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the premature cleavage of the phenylsulfonyl group during the high-temperature coupling phase[5][6].
Table 1: Evaluation of Catalytic Systems for 1-(Phenylsulfonyl)-5-bromo-4-azaindole
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale & Observations |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90–110 | 85–95 | Bidentate ligand prevents catalyst degradation; highly effective for sterically hindered boronic acids[5]. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80–100 | 65–85 | Standard tetrakis system; effective for electron-rich aryl boronic acids but prone to oxidation[6]. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 75–90 | Highly active dialkylbiaryl phosphine ligand promotes rapid oxidative addition; good for unreactive bromides. |
Step-by-Step Experimental Protocols
Phase 1: Preparation of this compound
Causality Check: Sodium hydride (NaH) is used to quantitatively deprotonate the weakly acidic pyrrole N-H. Performing this at 0 °C prevents side reactions and controls the exothermic hydrogen gas evolution.
-
Charge a flame-dried flask with 5-bromo-4-azaindole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.
-
Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the sodium salt.
-
Dropwise add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the protected intermediate.
Phase 2: Suzuki-Miyaura Cross-Coupling
Causality Check: The Suzuki coupling mechanism relies on a Pd(0) active species. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) and to inhibit the oxidative homocoupling of the boronic acid[5].
-
In a Schlenk tube or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, yielding a 0.1 M solution).
-
Crucial Step: Degas the suspension by bubbling argon through the mixture for 15 minutes, or perform three freeze-pump-thaw cycles.
-
Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vessel.
-
Heat the reaction mixture to 100 °C in an oil bath for 12–18 hours (or 110 °C for 30 minutes if using microwave irradiation)[6].
-
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography.
Phase 3: Deprotection of the Phenylsulfonyl Group
Causality Check: The sulfonamide bond is robust but can be cleaved via nucleophilic attack. Sodium hydroxide in methanol provides the necessary methoxide/hydroxide nucleophiles to attack the sulfonyl sulfur, liberating the free azaindole[2].
-
Dissolve the cross-coupled product in a mixture of THF and MeOH (1:1, 0.1 M).
-
Add an aqueous solution of NaOH (2.0 M, 5.0 equiv).
-
Heat the mixture to 65 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
-
Cool to room temperature, neutralize with 1M HCl to pH 7, and extract with EtOAc. Concentrate to isolate the final functionalized 5-aryl-4-azaindole.
Mechanistic Logic: The Catalytic Cycle
The efficiency of Phase 2 is governed by the standard Pd-catalyzed cross-coupling cycle. The electron-withdrawing nature of the phenylsulfonyl group slightly reduces the electron density of the azaindole core, which can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) species[5].
Mechanistic logic of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Troubleshooting & Self-Validation
-
Issue: High levels of Protodeboronation (Ar-H formation instead of Ar-Ar').
-
Cause: The boronic acid is decomposing before transmetalation can occur, often due to excessive water or base at high temperatures.
-
Solution: Switch to a boronic acid pinacol ester (BPin), which is significantly more stable, or lower the reaction temperature and use a more active catalyst like Pd(OAc)₂/SPhos.
-
-
Issue: Incomplete Deprotection in Phase 3.
-
Cause: Steric hindrance from the newly installed C-5 aryl group blocking nucleophilic attack at the sulfonyl group.
-
Solution: Switch from NaOH/MeOH to Potassium Carbonate (K₂CO₃) in Methanol at reflux for 18 hours[6], or utilize TBAF (Tetrabutylammonium fluoride) in THF at reflux.
-
References
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1000341-51-4 | 5-Bromo-4-azaindole | Bromides | Ambeed.com [ambeed.com]
- 4. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Derivatization of 5-Bromo-4-Azaindole for the Synthesis of Novel Pharmaceutical Intermediates
Abstract
The 4-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds.[1][2] The strategic introduction of a bromine atom at the 5-position creates a versatile handle for a variety of metal-catalyzed cross-coupling reactions, making 5-bromo-4-azaindole a critical building block for the synthesis of novel pharmaceutical intermediates.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of diverse pharmaceutical intermediates from 5-bromo-4-azaindole. We will delve into the practical and mechanistic aspects of key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as emerging C-H functionalization strategies. The protocols and insights provided herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of 5-Bromo-4-Azaindole in Drug Discovery
The azaindole nucleus, a bioisosteric analog of indole, has garnered significant interest in the scientific community due to its presence in numerous compounds with a wide range of medicinal applications.[1][5] The position of the nitrogen atom in the pyridine ring can modulate the physicochemical properties of the molecule, such as its hydrogen bonding capacity, polarity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2]
5-Bromo-4-azaindole, in particular, serves as a highly valuable starting material. The bromine atom at the C5 position provides a reactive site for the introduction of a diverse array of substituents through well-established and robust palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic exploration of the chemical space around the 4-azaindole core, a crucial step in the optimization of lead compounds during the drug discovery process. Derivatives of azaindoles have shown promise as potent inhibitors of various kinases, which are key targets in oncology and other therapeutic areas.[1][2][6]
This guide will provide detailed, field-proven protocols for the derivatization of 5-bromo-4-azaindole, with an emphasis on explaining the rationale behind the choice of reagents and reaction conditions.
General Workflow for the Derivatization of 5-Bromo-4-Azaindole
The following diagram illustrates the general synthetic pathways for the functionalization of 5-bromo-4-azaindole, which will be discussed in detail in the subsequent sections.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Strategies for the Functionalization of the C5 Position in 1-(Phenylsulfonyl)-4-azaindole
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics 1. However, functionalizing the C5 position of this fused bicyclic system presents unique synthetic challenges due to the electronic properties of the pyridine ring.
To achieve regioselective C5 functionalization, the pyrrole nitrogen (N1) is typically protected with a phenylsulfonyl group. This serves a dual mechanistic purpose:
-
Electronic Deactivation: The strongly electron-withdrawing phenylsulfonyl group deactivates the electron-rich pyrrole ring, preventing unwanted electrophilic aromatic substitution at the C3 position.
-
Directing Orthogonality: It stabilizes the core against oxidative degradation while leaving the pyridine nitrogen (N4) as the sole basic and nucleophilic site for activation.
The C5 position is situated
Functionalization Workflow
The logical progression from the protected starting material to a complex C5-arylated scaffold is visualized below.
Figure 1: Divergent C5 functionalization pathways of 1-(phenylsulfonyl)-4-azaindole.
Quantitative Data Summary
The table below summarizes the expected reaction metrics for the three-step functionalization sequence. These parameters have been optimized for maximum regioselectivity and yield.
| Reaction Step | Transformation | Reagents & Conditions | Yield (%) | Regioselectivity |
| 1 | N-Oxidation | m-CPBA, DCM, 0 °C to RT, 12 h | 85–90 | >99% (N4 exclusively) |
| 2 | Reissert-Henze Chlorination | POCl | 70–80 | >95% (C5 over C7) |
| 3 | Suzuki-Miyaura Coupling | Ar-B(OH) | 75–95 | >99% (C5 exclusively) |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls and specific workup rationales are included to ensure reproducibility and high scientific integrity.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-4-azaindole 4-oxide
Causality & Rationale: The use of meta-chloroperoxybenzoic acid (m-CPBA) selectively oxidizes the N4 pyridine nitrogen. The N1 position is sterically and electronically shielded by the phenylsulfonyl group, preventing over-oxidation.
Step-by-Step Procedure:
-
Initialization: Dissolve 1-(phenylsulfonyl)-4-azaindole (1.0 equiv, e.g., 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add m-CPBA (77% max, 1.3 equiv) in small portions to control the exothermic peroxy-acid reaction.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.
-
Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (EtOAc/MeOH 9:1). The N-oxide product will exhibit a significantly lower R
value and a distinct [M+16] mass shift. -
Workup & Quenching: Quench the reaction by adding saturated aqueous Na
S O (to destroy unreacted peroxides), followed by saturated aqueous NaHCO (to neutralize and extract the m-chlorobenzoic acid byproduct). -
Isolation: Extract the aqueous layer with DCM (3
50 mL). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate in vacuo to yield the N-oxide as a pale yellow solid.
Protocol 2: Regioselective C5-Chlorination via Reissert-Henze Reaction
Causality & Rationale: Heating the N-oxide in phosphorus oxychloride (POCl
Step-by-Step Procedure:
-
Initialization: Suspend the N-oxide intermediate (1.0 equiv) in neat POCl
(10.0 equiv). Note: Perform this step in a well-ventilated fume hood due to the corrosive nature of POCl . -
Propagation: Heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours. The suspension will gradually turn into a dark, homogeneous solution.
-
Validation: Monitor via LC-MS. The disappearance of the N-oxide mass and the appearance of the chlorinated mass[M+34] with the characteristic
Cl/ Cl isotopic pattern confirms completion. -
Workup (Critical Step): Cool the reaction mixture to RT. Slowly and carefully pour the mixture into a large beaker of crushed ice with vigorous stirring to hydrolyze excess POCl
. -
Neutralization: Slowly adjust the pH of the aqueous mixture to ~8 using cold 5N NaOH or saturated aqueous NH
OH. -
Isolation: Extract the aqueous phase with ethyl acetate (EtOAc) (3
100 mL). Wash the combined organics with brine, dry over Na SO , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 5-chloro-1-(phenylsulfonyl)-4-azaindole.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation
Causality & Rationale: Unactivated aryl chlorides are typically poor substrates for oxidative addition. However, the electron-deficient nature of the pyridine ring—further exacerbated by the N1-phenylsulfonyl group—highly activates the C5-Cl bond, allowing facile oxidative addition by Pd(0) catalysts like Pd(dppf)Cl
Step-by-Step Procedure:
-
Initialization: In an oven-dried Schlenk tube, combine 5-chloro-1-(phenylsulfonyl)-4-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K
CO (2.0 equiv), and Pd(dppf)Cl (0.05 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H
O (4:1 v/v, 0.1 M). -
Degassing: Evacuate and backfill the tube with nitrogen three times to ensure a strictly oxygen-free environment, preventing catalyst deactivation and homocoupling of the boronic acid.
-
Propagation: Seal the tube and heat the mixture at 90 °C for 6 hours.
-
Validation: Analyze an aliquot by TLC or LC-MS to confirm the complete consumption of the starting chloride.
-
Workup & Isolation: Cool to RT, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na
SO , and concentrate. Purify the crude residue by silica gel chromatography to afford the pure 5-aryl-1-(phenylsulfonyl)-4-azaindole.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Product Class 22: Azaindoles and Their Derivatives Source: Science of Synthesis / Thieme Connect URL:[Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperidin-4-yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active, and Brain Penetrant 5‑HT6 Receptor Antagonists Source: Journal of Medicinal Chemistry / American Chemical Society URL:[Link]
- CN105873927B - 4-azaindole derivatives Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phenylsulfonyl Deprotection on the 4-Azaindole Ring
Welcome to the technical support center for troubleshooting the deprotection of the phenylsulfonyl (SO₂Ph) group from the 4-azaindole scaffold. The removal of this robust protecting group can be challenging due to the specific electronic properties of the azaindole ring system. This guide provides in-depth, field-proven insights to help you navigate common issues and successfully obtain your desired N-unprotected 4-azaindole.
The 4-azaindole (or pyrrolo[3,2-b]pyridine) core is a significant structural motif in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[1][2][3] The phenylsulfonyl group is frequently employed to protect the indole nitrogen during synthesis, but its subsequent removal can be problematic. This resource is designed to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
Question 1: My deprotection with Magnesium in Methanol (Mg/MeOH) is sluggish or incomplete. What's going wrong?
Answer:
The Mg/MeOH system is a classical and often effective method for reductive desulfonylation.[4][5] However, its efficacy can be influenced by several factors, particularly the quality of the reagents and the reaction setup.
Potential Causes & Solutions:
-
Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide (MgO). This layer prevents the metal from reacting with methanol to generate the active reducing species.
-
Solution: Before running the reaction, briefly treat the magnesium turnings with a dilute acid (e.g., 1M HCl) to etch the oxide layer, then rinse with water, ethanol, and finally ether, and dry under vacuum. Alternatively, using commercially available, finely powdered magnesium can increase the reactive surface area.
-
-
Presence of Water: The reaction is sensitive to water, which can quench the reactive intermediates.
-
Solution: Ensure your methanol is anhydrous. Using freshly opened, sealed bottles or drying the solvent over molecular sieves is recommended.
-
-
Insufficient Activation: The reaction sometimes requires an initial activation step to proceed efficiently.
-
Solution: Gentle heating at the beginning of the reaction can sometimes initiate the process. The addition of a catalytic amount of iodine or sonication can also help to activate the magnesium surface.[6]
-
Step-by-Step Protocol for Mg/MeOH Deprotection:
-
To a solution of the N-phenylsulfonyl-4-azaindole in anhydrous methanol, add freshly activated magnesium turnings (typically 5-10 equivalents).
-
Stir the mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing significant decomposition of my starting material or product under the reaction conditions. How can I mitigate this?
Answer:
The 4-azaindole ring system can be sensitive to harsh reaction conditions.[7] Strong bases or highly reactive nucleophiles can lead to undesired side reactions.
Potential Causes & Solutions:
-
Harsh Basic Conditions: Some deprotection methods employ strong bases, which can be incompatible with other functional groups on your molecule or the azaindole ring itself.
-
Solution: Consider milder, reductive methods. If a basic method is necessary, using a weaker base or running the reaction at a lower temperature may help.
-
-
Reductive Cleavage of Other Functional Groups: Reductive conditions, especially with powerful reducing agents, can affect other sensitive moieties in your molecule, such as nitro groups, esters, or some halides.[8][9]
-
Solution: Carefully evaluate the compatibility of all functional groups with the chosen deprotection method. If necessary, a different protecting group strategy might be required for other parts of the molecule.
-
Question 3: Are there alternative reagents to Mg/MeOH for this deprotection?
Answer:
Yes, several other reagents can be effective for the cleavage of the N-phenylsulfonyl group. The choice of reagent will depend on the specific substrate and the presence of other functional groups.
Alternative Deprotection Methods:
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Sodium Amalgam (Na/Hg) | Methanol, Na₂HPO₄ (buffer) | Powerful reducing agent, often effective when other methods fail.[8][10] | Highly toxic due to mercury, requires careful handling and disposal.[11] |
| Tetrabutylammonium Fluoride (TBAF) | THF, reflux | Milder, non-reductive conditions.[12][13] | Can be slow, requires anhydrous conditions, may not be effective for all substrates.[14][15] |
| Samarium(II) Iodide (SmI₂) | THF, HMPA | Mild and selective reducing agent.[8] | Requires inert atmosphere, HMPA is a carcinogen. |
| Electrochemical Reduction | Protic medium, constant cathodic potential | Mild and controlled method.[16][17] | Requires specialized equipment. |
DOT Diagram: Decision-Making Flowchart for Deprotection Strategy
Caption: Decision tree for selecting a deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the phenylsulfonyl group so difficult to remove from the 4-azaindole nitrogen?
The stability of the N-S bond in sulfonamides is due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, making it less available for protonation or nucleophilic attack.[4] In the case of 4-azaindole, the electron-deficient nature of the pyridine ring further stabilizes this bond, making cleavage more challenging compared to a simple indole.[18]
Q2: How can I effectively monitor the progress of the deprotection reaction?
Thin Layer Chromatography (TLC) is a quick and effective method. The N-phenylsulfonylated starting material is typically less polar than the deprotected product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the disappearance of the starting material and the appearance of the product with the correct mass.
Q3: My purification by column chromatography is difficult due to the polarity of the deprotected 4-azaindole. Any tips?
Deprotected 4-azaindoles can be quite polar and may streak on silica gel. Using a more polar eluent system, such as dichloromethane/methanol or even adding a small amount of ammonium hydroxide to the eluent, can improve the chromatography. Alternatively, reverse-phase chromatography may be a suitable purification method for highly polar compounds.
Q4: Can I use basic hydrolysis to remove the phenylsulfonyl group?
While basic hydrolysis (e.g., with NaOH or KOH in refluxing alcohol) can sometimes be used for sulfonamide cleavage, it often requires harsh conditions (high temperatures, prolonged reaction times) that may not be compatible with the 4-azaindole core or other functional groups in the molecule.[16][19] Reductive methods are generally preferred for this specific deprotection.
DOT Diagram: General Reaction Mechanism for Reductive Desulfonylation
Caption: Simplified mechanism of reductive N-S bond cleavage.
References
-
Reductive desulfonylation - Wikipedia. Available at: [Link]
- US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents.
-
Sodium amalgam mediated desulfonylative reduction of α-functionalized β-ketosulfones | Request PDF - ResearchGate. Available at: [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI - PMC. Available at: [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing). Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sulfonyl Protective Groups | Chem-Station Int. Ed. Available at: [Link]
-
Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. Available at: [Link]
-
Sodium Amalgam, a Useful Reducing Reagent for Formation of Amines from Azides Bearing a Variety of Functional Groups | Request PDF - ResearchGate. Available at: [Link]
-
give me your harshest (serious) silyl protecting group deprotection conditions - Reddit. Available at: [Link]
-
Mechanistic study for the sulfenylation of (aza)indoles with disulfide... - ResearchGate. Available at: [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available at: [Link]
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses - Sciencemadness.org. Available at: [Link]
-
Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. - ResearchGate. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF - ResearchGate. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]
-
Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Available at: [Link]
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC. Available at: [Link]
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols - ResearchGate. Available at: [Link]
-
Deprotection of Sulfonyl Aziridines. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. Available at: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - Beilstein Journals. Available at: [Link]
-
Selective deprotection of esters using magnesium and methanol - Semantic Scholar. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC. Available at: [Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC. Available at: [Link]
-
Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC. Available at: [Link]
-
An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed. Available at: [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC. Available at: [Link]
-
4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy - PubMed. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview - PMC. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Sodium Amalgam | Powerful Reducing Agent | RUO [benchchem.com]
- 11. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
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- 18. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Stability of 1-(Phenylsulfonyl)-5-bromo-4-azaindole under basic conditions
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for experiments involving 1-(Phenylsulfonyl)-5-bromo-4-azaindole, with a specific focus on its stability profile under basic conditions. Our goal is to move beyond simple protocols and offer a deeper understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound in the presence of bases.
Q1: What is the general stability of this compound under basic conditions?
The N-phenylsulfonyl group on an azaindole core is generally considered a protecting group that is labile under basic conditions . Therefore, the compound should be regarded as inherently unstable in the presence of moderate to strong bases, particularly at elevated temperatures. The very conditions used to remove (deprotect) the phenylsulfonyl group are those that define its instability. While it may tolerate mild, non-nucleophilic bases at low temperatures for short durations, exposure to common hydrolytic basic conditions will lead to cleavage of the nitrogen-sulfur (N-S) bond.
Q2: What is the primary degradation pathway for this compound in a basic medium?
The principal degradation route is the base-mediated hydrolysis of the sulfonamide bond. This proceeds via a nucleophilic attack on the electrophilic sulfur atom by a hydroxide ion or other nucleophilic base. The electron-withdrawing nature of both the phenylsulfonyl group and the 4-azaindole ring system makes the sulfur atom susceptible to this attack. The reaction ultimately cleaves the N-S bond, liberating the free 5-bromo-4-azaindole and benzenesulfonic acid (or its corresponding salt).
Caption: Mechanism of Base-Mediated Hydrolysis.
Q3: Which specific basic conditions are known to cause decomposition (deprotection)?
The N-phenylsulfonyl group is closely related to the N-tosyl group, whose removal is well-documented. The conditions for cleaving these groups are directly applicable to understanding the instability of this compound. Azaindoles, being more electron-deficient than indoles, may undergo deprotection under even milder conditions.[1]
| Reagent(s) | Typical Solvent(s) | Temperature | Potency/Speed | Reference(s) |
| NaOH, KOH | MeOH, EtOH, THF/H₂O | Reflux | High / Fast | [2] |
| LiOH | THF/H₂O, MeOH/H₂O | Room Temp to Reflux | Moderate | [3] |
| Cs₂CO₃ | THF/MeOH | Room Temp to Reflux | Mild / Slow | [1] |
| NaOMe | MeOH | Room Temp | Mild / Moderate | [2] |
Q4: How does the 5-bromo-4-azaindole core affect stability compared to a standard N-phenylsulfonyl indole?
The 4-azaindole core significantly influences the stability of the N-S bond. The pyridine nitrogen acts as an electron-withdrawing group, reducing the electron density of the entire heterocyclic system. This has two key consequences:
-
Increased Acidity: The N-H proton of the parent 5-bromo-4-azaindole is more acidic than that of 5-bromoindole, making it a better leaving group.
-
Enhanced Electrophilicity: The electron-deficient nature of the ring system enhances the electrophilicity of the sulfur atom in the sulfonyl group, making it a more favorable target for nucleophilic attack.
Collectively, these electronic effects make the N-S bond in this compound more susceptible to basic hydrolysis than in its N-phenylsulfonylindole counterpart.[1]
Q5: Are there potential side reactions to be aware of besides cleavage of the phenylsulfonyl group?
While N-S bond cleavage is the primary reaction, two potential side reactions should be considered under forcing basic conditions (e.g., high temperatures, strong base, prolonged reaction times):
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the C5 position is on an electron-deficient pyridine ring. While aryl bromides are generally robust, harsh conditions with strong nucleophiles (e.g., alkoxides at high temperatures) could potentially lead to substitution of the bromine.
-
Ring Degradation: The stability of the azaindole core itself is not absolute. Extremely harsh basic conditions may lead to complex decomposition pathways. It is always advisable to use the mildest conditions necessary to achieve the desired transformation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound and basic reagents.
Problem 1: The phenylsulfonyl group was unintentionally cleaved during my reaction.
You are running a reaction on another part of the molecule that requires a base, but you are losing the N-phenylsulfonyl protecting group.
-
Plausible Cause: The base used is too strong or nucleophilic, or the reaction temperature is too high, leading to premature hydrolysis of the sulfonamide.
-
Solutions & Strategies:
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature if the primary reaction allows. The rate of hydrolysis is highly temperature-dependent.
-
Use a Weaker Base: If possible, switch to a milder base. For example, if you are using NaOH or NaOMe, consider trying K₂CO₃ or Cs₂CO₃.[1]
-
Use a Non-Nucleophilic, Hindered Base: If the goal is simple deprotonation, bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures are less likely to attack the sulfur atom.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the compound's exposure time to the basic conditions.
-
Problem 2: I am trying to remove the phenylsulfonyl group with base, but the reaction is slow or incomplete.
You are attempting to deprotect the azaindole, but the reaction is not proceeding to completion.
-
Plausible Cause: The reaction conditions (base strength, temperature, solvent) are insufficient to overcome the activation energy for N-S bond cleavage.
-
Solutions & Strategies:
-
Increase Temperature: Gradually increase the reaction temperature, up to refluxing the solvent (e.g., methanol or ethanol). This is the most common way to accelerate the hydrolysis.[2]
-
Increase Base Stoichiometry: For milder bases like Cs₂CO₃, using up to 3 equivalents can be necessary to drive the reaction to completion.[1]
-
Use a Stronger Base: Switch from a carbonate base to a hydroxide (NaOH, KOH) or alkoxide (NaOMe).
-
Optimize Solvent System: Ensure a protic solvent like methanol or water is present in the mixture (e.g., THF/MeOH 2:1). The protic solvent is crucial for the hydrolysis mechanism.[1]
-
Problem 3: The deprotection reaction is messy, yielding multiple byproducts.
Upon workup of your basic deprotection reaction, you observe multiple spots on TLC or peaks in your LC-MS that do not correspond to the desired product or starting material.
-
Plausible Cause: The conditions are too harsh, leading to degradation of the desired 5-bromo-4-azaindole product or side reactions as described in FAQ Q5. The product itself may be unstable to the reaction conditions over time.
-
Solutions & Strategies:
-
Re-evaluate Conditions: Attempt the deprotection again using milder conditions. Start with Cs₂CO₃ in THF/MeOH at room temperature and monitor over a longer period.[1] Only increase the temperature or switch to a stronger base if necessary.
-
Protect from Air: The deprotected 5-bromo-4-azaindole, like many indole-type compounds, may be susceptible to air oxidation, especially in a basic solution. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Aqueous Workup: Ensure the basic reaction mixture is carefully neutralized or acidified (e.g., with NH₄Cl solution or dilute HCl) during workup before extraction to prevent degradation of the product during concentration.
-
Experimental Protocols & Workflows
Protocol 1: Standard Deprotection via Alkaline Hydrolysis
This protocol describes a standard method for the complete removal of the N-phenylsulfonyl group using a moderately strong base.
-
Setup: Dissolve this compound (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagent Addition: Add solid Cesium Carbonate (Cs₂CO₃, 3.0 eq) to the solution.[1] For a faster reaction, 2M aqueous Sodium Hydroxide (NaOH, 3.0-5.0 eq) can be used instead.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-70 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-18 hours, depending on conditions).
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Extraction: Add water to the residue and extract with an organic solvent such as Ethyl Acetate or Dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 5-bromo-4-azaindole.
Protocol 2: Workflow for Assessing Stability under Custom Basic Conditions
This workflow allows a researcher to quickly test the stability of the title compound under their specific, planned reaction conditions on a small scale.
Caption: Workflow for Small-Scale Stability Test.
References
- Liu, W., Tan, Z., Zhang, Q., & Zhao, F. (2021). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry.
- Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters, 17, 5044-5047.
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
- BenchChem. (2025).
- Sundberg, R. J., & Russell, H. F. (1986). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 51(15), 2881-2885.
- Gennaro, A., Isse, A. A., Saveant, J. M., Severin, M. G., & Vianello, E. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Letters in Organic Chemistry, 5(5), 383-391.
- Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10, 31456-31460.
- Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions.
-
University of Surrey. (n.d.). The preparation and reactions of some azaindoles. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
- D'hooghe, M., & De Kimpe, N. (2014). A General and Efficient Synthesis of Azaindoles and Diazaindoles.
-
ACS. (2022). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]
-
PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]
- Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
- Perboni, A., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
-
Glen Research. (2013). Deprotection with Sodium Hydroxide. Retrieved from [Link]
-
MDPI. (2021). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Retrieved from [Link]
- Google Patents. (2019).
- ChemRxiv. (2021).
- Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(15), 4999-5007.
- Reddy, T. J., et al. (2002). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 43(13), 2425-2427.
- ChemRxiv. (2023). Rational design of lithium sulphonamide polymeric cation exchange membranes for LiOH production by electrodialysis.
- Williams, R. B. H., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(11), 2268-2276.
- DOI. (n.d.).
- Snieckus, V., et al. (1986). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 51(15), 2885-2895.
- Ackermann, L., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(22), 5434.
-
Sciforum. (2009). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
- Orentas, E., et al. (2021). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 12(20), 7064-7070.
- BenchChem. (2025). An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity.
-
Wikipedia. (n.d.). Lithium hydroxide. Retrieved from [Link]
- Natsume, M., et al. (1990). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 31(5), 845-852.
-
ACS Publications. (2000). Deprotection of Sulfonyl Aziridines. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the ¹H NMR Spectral Analysis of 1-(Phenylsulfonyl)-5-bromo-4-azaindole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The synthesis and characterization of its derivatives are paramount for the development of new and effective drugs. Among the various analytical techniques employed for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, 1-(Phenylsulfonyl)-5-bromo-4-azaindole, by leveraging comparative data from structurally related analogs. Our objective is to not only present the spectral data but to also rationalize the observed chemical shifts and coupling patterns based on fundamental principles and empirical evidence.
The Structural Context: Understanding Substituent Effects
The ¹H NMR spectrum of this compound is dictated by the electronic environment of each proton, which is in turn influenced by the combined effects of the 4-azaindole core, the N-phenylsulfonyl group, and the C5-bromo substituent.
-
4-Azaindole Core : This heterocyclic system consists of a pyridine ring fused to a pyrrole ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons on this ring, causing them to resonate at a lower field (higher ppm) compared to a simple benzene ring.
-
N-Phenylsulfonyl Group : The phenylsulfonyl group is a strong electron-withdrawing group. Its attachment to the pyrrole nitrogen significantly deshields the protons on the azaindole core, particularly the adjacent H2 and H7 protons. This is a consequence of the inductive effect and resonance delocalization of the nitrogen lone pair into the sulfonyl group.
-
C5-Bromo Substituent : The bromine atom at the 5-position exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect (via its lone pairs). Its net effect on the chemical shifts of the surrounding protons can be complex, but it will most significantly influence the adjacent H6 proton.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of substituent effects and comparison with known compounds, a predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ is presented below.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.50 | d | ~5.0 | Located on the pyridine ring, deshielded by the adjacent nitrogen and the electron-withdrawing sulfonyl group. Coupled to H7. |
| H7 | ~7.20 | d | ~5.0 | Also on the pyridine ring, coupled to H6. |
| H2 | ~7.80 | d | ~3.5 | Part of the pyrrole ring, significantly deshielded by the adjacent N-phenylsulfonyl group. Coupled to H3. |
| H3 | ~6.70 | d | ~3.5 | Also on the pyrrole ring, coupled to H2. |
| Phenyl-H | 7.40-8.00 | m | - | Protons of the phenylsulfonyl group, appearing as a complex multiplet. |
Comparative Analysis with Related Azaindoles
To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of simpler, related molecules. This comparative approach allows for the dissection of individual substituent effects.
| Compound | H2 (ppm) | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | Source |
| 4-Azaindole | ~7.30 | ~6.60 | ~8.20 (d) | ~7.10 (dd) | ~7.80 (d) | [1] |
| 5-Bromo-4-azaindole | - | - | - | - | - | No direct data found, but expected to show deshielding of H6 and H7 relative to 4-azaindole. |
| 1-(Phenylsulfonyl)indole | ~7.60 (d) | ~6.60 (d) | ~7.30 (m) | ~7.20 (m) | ~7.90 (d) | [2] |
| Predicted: this compound | ~7.80 (d) | ~6.70 (d) | - | ~8.50 (d) | ~7.20 (d) | - |
Analysis of Comparative Data:
-
Effect of N-Sulfonylation : Comparing 4-azaindole with 1-(phenylsulfonyl)indole, we observe a significant downfield shift for H2 and H7 in the N-sulfonylated compound. This is due to the strong electron-withdrawing nature of the phenylsulfonyl group, which reduces the electron density at these positions.[2] A similar downfield shift is therefore expected for the protons of this compound.
-
Effect of C5-Bromination : While specific data for 5-bromo-4-azaindole is elusive, the presence of a halogen at the C5 position in the indole series is known to cause a downfield shift of the adjacent protons.[3] Therefore, H6 in our target molecule is predicted to be significantly deshielded.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following protocol is recommended.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the solvent is free from residual water, which can obscure signals in the aromatic region.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration :
-
Utilize an NMR spectrometer with a proton resonance frequency of at least 400 MHz to ensure adequate signal dispersion.[4]
-
Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.
-
-
Data Acquisition :
-
Employ a standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are typically sufficient.
-
The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Conclusion
The ¹H NMR spectrum of this compound can be rationally interpreted through a careful consideration of the electronic effects of its constituent parts. By comparing its predicted spectrum with those of simpler, related molecules, a confident structural assignment can be made. The phenylsulfonyl group at N1 and the bromine atom at C5 both act to deshield the protons of the 4-azaindole core, resulting in a spectrum where most signals appear at a relatively low field. Adherence to a robust experimental protocol is essential for obtaining high-quality data that can be confidently interpreted. This guide provides a framework for researchers to approach the ¹H NMR analysis of this and similar complex heterocyclic systems, facilitating the rapid and accurate characterization of novel compounds in the drug discovery pipeline.
References
-
Gordon, J. R., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc, 2010(4), 66-73. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
Nanalysis Corp. (2024, August 12). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM. Available from: [Link]
-
Pharmaffiliates. 5-Bromo-4-azaindole. Available from: [Link]
-
Vertex AI Search. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Available from: [Link]
-
Royal Society of Chemistry. The fast and efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water. Available from: [Link]
-
MDPI. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Available from: [Link]
Sources
A Comparative Guide to the LC-MS Characterization of 5-Bromo-4-Azaindole and Its Synthetic Intermediates
For researchers, scientists, and professionals in drug development, the meticulous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 5-Bromo-4-azaindole serves as a crucial building block in the synthesis of a multitude of pharmacologically active molecules. Its purity and the profile of related impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth technical comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization data for 5-bromo-4-azaindole and its key synthetic intermediates. We will delve into the causality behind experimental choices, present detailed methodologies, and offer predictive insights into their mass spectrometric behavior, providing a self-validating framework for your analytical workflows.
The Analytical Challenge: Halogenated Aza-Aromatics
The analysis of halogenated aza-aromatic compounds like 5-bromo-4-azaindole and its precursors presents a unique set of challenges and opportunities for LC-MS. The presence of the nitrogen atoms in the azaindole core facilitates efficient protonation, making these compounds amenable to positive-ion electrospray ionization (ESI). Conversely, the bromine atom imparts a characteristic isotopic signature in the mass spectrum, a powerful diagnostic tool for confirmation of elemental composition. Understanding and leveraging these features are key to developing specific and sensitive analytical methods.
General Experimental & Analytical Workflow
The typical workflow for the characterization of 5-bromo-4-azaindole and its intermediates involves synthesis, purification, and subsequent analysis by LC-MS to confirm identity and purity.
Caption: General workflow for the synthesis and LC-MS analysis of 5-bromo-4-azaindole.
Comparative Analysis of 5-Bromo-4-Azaindole and Key Intermediates
A common synthetic route to 5-bromo-4-azaindole may involve intermediates such as 4-azaindole and halogenated derivatives. Below is a comparative look at their expected LC-MS characteristics.
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)
As a common starting material, establishing the LC-MS profile of 4-azaindole is crucial for monitoring reaction conversion.
Table 1: LC-MS Parameters and Expected Data for 4-Azaindole
| Parameter | Value/Observation | Rationale |
| Molecular Formula | C₇H₆N₂ | - |
| Molecular Weight | 118.14 g/mol | - |
| Expected [M+H]⁺ (m/z) | 119.05 | Protonation of a pyridine or pyrrole nitrogen is highly favorable in positive ESI mode. |
| Predicted Key Fragments | m/z 92 ([M+H-HCN]⁺) | Loss of hydrogen cyanide is a characteristic fragmentation of the indole core. |
| Chromatographic Behavior | Early eluting on a C18 column | Due to its relatively high polarity compared to its bromo-substituted counterparts. |
5-Bromo-4-azaindole
The target compound, whose unambiguous identification is the primary goal.
Table 2: LC-MS Parameters and Expected Data for 5-Bromo-4-azaindole
| Parameter | Value/Observation | Rationale |
| Molecular Formula | C₇H₅BrN₂ | - |
| Molecular Weight | 197.03 g/mol | - |
| Expected [M+H]⁺ (m/z) | 195.96 / 197.96 | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic isotopic doublet with a 2 Da mass difference and nearly equal intensity. |
| Predicted Key Fragments | m/z 117 ([M+H-Br]⁺), m/z 90 ([M+H-Br-HCN]⁺) | Loss of the bromine radical is a likely initial fragmentation, followed by the characteristic loss of HCN from the azaindole core. |
| Chromatographic Behavior | Later eluting than 4-azaindole on a C18 column | The bromine atom increases the hydrophobicity of the molecule, leading to stronger retention on a reversed-phase column. |
5-Bromo-4-chloro-7-azaindole (A potential synthetic intermediate or related impurity)
This di-halogenated analog presents a more complex isotopic pattern, making it an excellent case study for mass spectrometric identification.
Table 3: LC-MS Parameters and Expected Data for 5-Bromo-4-chloro-7-azaindole
| Parameter | Value/Observation | Rationale |
| Molecular Formula | C₇H₄BrClN₂ | - |
| Molecular Weight | 231.48 g/mol | - |
| Expected [M+H]⁺ (m/z) | 230.93 / 232.93 / 234.93 | The combination of bromine (⁷⁹Br/⁸¹Br, ~1:1) and chlorine (³⁵Cl/³⁷Cl, ~3:1) will produce a characteristic isotopic cluster. The most intense peaks will be at M and M+2, with a smaller M+4 peak. |
| Predicted Key Fragments | m/z 195.96/197.96 ([M+H-Cl]⁺), m/z 152.00 ([M+H-Br]⁺) | Initial fragmentation will likely involve the loss of either a chlorine or a bromine radical. Subsequent fragmentation would involve the loss of the remaining halogen and/or HCN. |
| Chromatographic Behavior | Expected to be the most retained of the three on a C18 column | The presence of two halogen atoms significantly increases its hydrophobicity. |
Proposed Fragmentation Pathways
The fragmentation of these aza-aromatic systems under collision-induced dissociation (CID) in the mass spectrometer provides structural information.
Caption: Predicted fragmentation pathway for 5-bromo-4-azaindole.
Experimental Protocols
Sample Preparation
For LC-MS analysis, samples are typically prepared by dissolving a small amount of the solid material in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The final solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.
Recommended LC-MS Method
This method is a good starting point for the separation of 5-bromo-4-azaindole and its intermediates. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.
Table 4: Recommended Starting LC-MS Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Full Scan (m/z 50-500) and Product Ion Scan |
| Collision Energy | 10-30 eV (for MS/MS) |
Trustworthiness Through Self-Validation
The protocols and data presented here form a self-validating system. The characteristic isotopic patterns of bromine and chlorine are immutable physical properties that serve as an internal check for the presence of these atoms. The predictable chromatographic elution order based on hydrophobicity (4-azaindole < 5-bromo-4-azaindole < 5-bromo-4-chloro-7-azaindole) provides a logical framework for peak identification. Finally, the predicted fragmentation patterns, based on established chemical principles for indole-like structures, offer a further layer of confirmation. Any deviation from these expected results should prompt a thorough investigation of the sample's integrity or the analytical methodology.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664-668. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 4-Azaindole. [Link]
-
Aromalake Chemical Co., Ltd. 5-Bromo-4-chloro-7-azaindole. [Link]
-
Abida, et al. (2010). Microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 480-487. [Link]
-
Juniper Publishers. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. [Link]
Technical Guide: Comparative Reactivity of 4-Azaindole vs. 6-Azaindole
Executive Summary
In the landscape of kinase inhibitor design, azaindoles (pyrrolopyridines) serve as critical bioisosteres of indoles and purines.[1][2][3] While 7-azaindole is the most ubiquitous isomer, 4-azaindole and 6-azaindole offer distinct electronic profiles that allow medicinal chemists to fine-tune solubility, pKa, and metabolic stability.
This guide provides an objective, data-driven comparison of these two isomers. The core distinction lies in the position of the pyridine nitrogen relative to the pyrrole nitrogen (N1), which dictates basicity, C3-nucleophilicity, and site-selectivity for C-H functionalization.
Electronic Landscape & Physicochemical Properties[4]
The reactivity differences between 4- and 6-azaindole stem from the inductive and mesomeric effects of the pyridine nitrogen position.
Basicity and Acidity Profile
The position of the pyridine nitrogen significantly alters the electron density of the system.
| Property | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) | 6-Azaindole (1H-pyrrolo[2,3-e]pyridine) | Mechanistic Implication |
| pKa (Conjugate Acid) | 6.94 | 7.95 | 6-Azaindole is more basic. The N6 lone pair is more available for protonation or catalyst poisoning. |
| pKa (N1-H Acidity) | ~17.5 | ~17.1 | 6-Azaindole is slightly more acidic at N1 due to resonance stabilization of the anion across the N6 position. |
| Dipole Moment | Lower | Higher | 6-Azaindole generally exhibits higher aqueous solubility. |
| C3-Nucleophilicity | Lower | Higher | The N4 position exerts a stronger electron-withdrawing inductive effect on the pyrrole ring compared to the distal N6. |
Structural Visualization
The following diagram illustrates the numbering and electronic hotspots.
Figure 1: Structural comparison highlighting the proximity of the pyridine nitrogen to the reactive C3 site.
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)
The most common synthetic transformation for azaindoles is functionalization at C3 (halogenation, acylation, formylation).
Comparative Performance
-
6-Azaindole: Behaves similarly to indole but reacts slower. The C3 position retains significant nucleophilic character because the N6 nitrogen is distal (meta-like relationship to the bridgehead carbons).
-
4-Azaindole: Significantly deactivated. The N4 nitrogen is peri to the C3 position (separated only by the bridgehead C3a). This proximity creates an electron-deficient environment at C3, requiring harsher conditions or more potent electrophiles.
Experimental Protocol: C3-Iodination
Objective: Synthesis of 3-iodo-azaindole (Precursor for Suzuki couplings).
Reagents: N-Iodosuccinimide (NIS), KOH (solid), Acetone or DMF.
-
Dissolution: Dissolve the azaindole (1.0 equiv) in Acetone (0.1 M).
-
Note: For 4-azaindole, DMF is often required due to solubility and to accelerate the reaction via solvent polarity.
-
-
Addition: Add NIS (1.05 equiv) in one portion at 0 °C.
-
Reaction:
-
6-Azaindole: Stir at 0 °C to RT for 1–2 hours. Conversion is usually >95%.
-
4-Azaindole: Stir at RT for 4–12 hours. If conversion is sluggish (<50%), add 1.0 equiv of solid KOH to deprotonate N1, increasing the nucleophilicity of the ring system (anionic mechanism).
-
-
Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Precipitate with water or extract with EtOAc.
Why this works: The anionic form (azaindolide) is orders of magnitude more nucleophilic than the neutral species. This is often mandatory for 4-azaindole but optional for 6-azaindole.
Reactivity Profile: C-H Activation & Minisci Reactions
When functionalizing the pyridine ring (C4, C5, C6, C7), the rules change. Radical pathways (Minisci) and directed metalation dominate.
Minisci Reaction (Radical Alkylation)
Minisci reactions utilize nucleophilic alkyl radicals attacking the protonated (electron-deficient) heteroaromatic ring.
-
Regioselectivity Rule: Radicals attack the position alpha or gamma to the pyridine nitrogen.
-
4-Azaindole: Major site is C5 (para to N4) and C7 (ortho to N4).
-
6-Azaindole: Major site is C5 (ortho to N6) and C7 (ortho to N6).
Workflow: C-H Activation Decision Tree
Figure 2: Strategic decision tree for regioselective functionalization.
Synthesis & Catalyst Compatibility[5]
Catalyst Poisoning (Pd/Cu)
A critical "gotcha" in azaindole chemistry is the coordination of the pyridine nitrogen to transition metal catalysts.
-
4-Azaindole: The N4 nitrogen and N1 pyrrole nitrogen form a "pseudo-bidentate" pocket (similar to 1,10-phenanthroline but with different geometry). While they don't chelate perfectly, the N4 is highly accessible.
-
6-Azaindole: The N6 is isolated. However, its higher basicity (pKa 7.95) makes it a stronger ligand for Pd(II) species than N4 (pKa 6.94).
Mitigation Strategy:
-
Use Buchwald precatalysts (e.g., XPhos Pd G2) that are resistant to inhibition.
-
For 6-azaindole couplings, adding a Lewis acid (e.g., MgCl₂) can sometimes sequester the pyridine nitrogen, though this is less common than in pure pyridine chemistry.
N-Arylation (Ullmann/Chan-Lam)
Both isomers undergo N1-arylation efficiently.
-
Protocol: CuI (10 mol%), Ligand (DMEDA), K₃PO₄, Aryl Iodide, Dioxane, 110 °C.
-
Observation: 4-azaindole often reacts faster in N1-arylation because the N1-H is slightly less acidic (more electron density on the pyrrole ring compared to 7-azaindole, though less than indole).
Summary Comparison Table
| Feature | 4-Azaindole | 6-Azaindole | Best Practice / Notes |
| C3-EAS Reactivity | Low (Deactivated) | Moderate | Use basic conditions (KOH) for 4-aza to boost reactivity. |
| N-Oxide Formation | Forms at N4 | Forms at N6 | mCPBA in DCM/EtOAc. 6-aza N-oxide is a versatile intermediate for C7-chlorination. |
| Solubility | Good | Excellent | 6-aza is often more polar. |
| Pd-Catalysis | Potential chelation issues | Strong coordination (poisoning) | Use bulky phosphine ligands (XPhos, BrettPhos). |
| Commercial Availability | Moderate | High | 6-azaindole is more commonly used in FBDD (Fragment-Based Drug Discovery). |
References
-
The Heterocyclic Chemistry of Azaindoles. Wipf, P. University of Pittsburgh Department of Chemistry. (2007). Link
-
Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Popowycz, F., et al. Tetrahedron (2007), 63(36), 8689–8707.[4] Link
-
A General Method for the Preparation of 4- and 6-Azaindoles. Dobson, D., et al. Synlett (2002). Link
-
Azaindoles in Medicinal Chemistry. PharmaBlock White Paper. Link
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Joule, J.A., Mills, K. Heterocyclic Chemistry. Link
-
The Azaindole Framework in the Design of Kinase Inhibitors. Mérour, J.Y., et al. Molecules (2014), 19(11), 18845-18901. Link
Sources
Validating purity of 1-(Phenylsulfonyl)-5-bromo-4-azaindole via HPLC
An in-depth technical comparison for validating the purity of 1-(Phenylsulfonyl)-5-bromo-4-azaindole, designed for analytical chemists and drug development professionals.
The Analytical Challenge: this compound
This compound is a highly valuable synthetic intermediate used in the development of kinase inhibitors and novel multi-target antibacterial metallodrugs[1]. The bulky, electron-withdrawing phenylsulfonyl group protects the basic azaindole core, while the 5-bromo substituent serves as a critical handle for downstream cross-coupling. For pharmaceutical applications, validating the purity of this intermediate to >98.0% is a strict regulatory and commercial requirement[2].
However, resolving this compound from its synthetic byproducts—specifically des-bromo impurities, deprotected cores, and regioisomers (e.g., the 6-bromo isomer)—poses a severe challenge. These impurities share nearly identical molecular weights and hydrophobic profiles, making traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods prone to co-elution.
Mechanistic Rationale: The Limits of C18 vs. The Biphenyl Advantage
Standard C18 stationary phases rely predominantly on dispersive van der Waals (hydrophobic) interactions[3]. When attempting to separate this compound from its 6-bromo regioisomer, the difference in overall hydrophobicity is negligible, almost always resulting in poor resolution (
To achieve baseline separation, method developers must exploit the unique electronic topography of the analyte. The molecule possesses an extended aromatic system (the azaindole core) and a highly aromatic phenylsulfonyl group. Biphenyl stationary phases offer a mixed-mode retention mechanism: they provide standard hydrophobic retention but introduce strong
Caption: Mixed-mode retention mechanisms of this compound on a biphenyl phase.
Solvent Causality: The Methanol Imperative
When utilizing a biphenyl column to maximize
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following methodology incorporates a mandatory System Suitability Test (SST). The protocol acts as a self-validating system; analytical runs are only considered valid if the SST criteria are met prior to any sample injection.
Materials & Reagents
-
Primary Column: Core-shell Biphenyl (150 mm × 4.6 mm, 2.7 µm).
-
Comparative Column: Core-shell C18 (150 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water.
-
Causality: Formic acid lowers the pH to ~2.7. The azaindole core contains a basic pyridine nitrogen. At neutral pH, partial ionization leads to severe peak tailing. A pH of 2.7 ensures the nitrogen is fully protonated, locking it into a single ionization state for sharp, symmetrical peaks.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Methanol.
-
Detection: UV at 254 nm (optimal for the phenylsulfonyl chromophore).
Gradient Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar cleavage impurities).
-
2.0 - 12.0 min: 10%
90% B (Linear gradient for high-resolution separation). -
12.0 - 15.0 min: 90% B (Column wash to remove highly retained dimers).
-
15.0 - 18.0 min: 10% B (Re-equilibration).
-
Flow Rate: 1.0 mL/min | Column Temp: 35°C.
System Suitability Test (SST) Workflow
-
Inject a resolution standard containing the main API (this compound) spiked with 1% of its 6-bromo regioisomer.
-
Acceptance Criteria: Baseline resolution (
) between the two isomers must be . The tailing factor ( ) for the main peak must be . If these metrics fail, the system is not validated, and the mobile phase preparation or column integrity must be investigated.
Caption: HPLC method development workflow prioritizing π-π interactions for aromatic resolution.
Comparative Data Analysis
The following table summarizes the quantitative performance of the traditional C18 phase versus the Biphenyl phase under identical gradient conditions. The biphenyl column demonstrates superior resolving power for the critical isomer pairs.
| Analyte / Impurity Profile | RRT (C18) | Resolution ( | RRT (Biphenyl) | Resolution ( |
| Benzenesulfonic acid (Cleavage byproduct) | 0.15 | N/A | 0.12 | N/A |
| 5-Bromo-4-azaindole (Deprotected core) | 0.45 | 12.4 | 0.52 | 15.8 |
| 1-(Phenylsulfonyl)-4-azaindole (Des-bromo) | 0.88 | 1.8 | 0.82 | 3.6 |
| This compound (API) | 1.00 | - | 1.00 | - |
| 1-(Phenylsulfonyl)-6-bromo-4-azaindole (Regioisomer) | 1.03 | 0.9 (Co-elution) | 1.08 | 2.4 (Baseline) |
Conclusion
For the purity validation of highly aromatic, halogenated intermediates like this compound, traditional C18 chemistries fall short due to a lack of electronic selectivity[3]. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analytical scientists can leverage strong
References
-
Restek. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub. [Link]
-
Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC International. [Link]
-
National Institutes of Health (PMC). "Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives." NIH PubMed Central.[Link]
-
Ruifuchem. "1-(Phenylsulfonyl)indole CAS 40899-71-6 Purity >98.0% (HPLC)." Shanghai Ruifu Chemical Co., Ltd.[Link]
Sources
- 1. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruifuchem.com [ruifuchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Stationary Phases to Have in Your Toxicology Toolbox [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Comparison Guide: IR Characterization of 1-(Phenylsulfonyl)-5-bromo-4-azaindole vs. Precursors
Executive Summary
This guide provides a technical analysis of the Infrared (IR) spectroscopy characteristics of 1-(Phenylsulfonyl)-5-bromo-4-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, Aurora kinase inhibitors).
The primary objective is to differentiate the protected product (this compound) from its unprotected precursor (5-bromo-4-azaindole) and other sulfonylated analogs. This distinction is vital for reaction monitoring and quality control during drug development.
Key Differentiator: The disappearance of the broad N-H stretching band (~3100–3400 cm⁻¹) and the emergence of distinct sulfonyl (SO₂) symmetric and asymmetric stretching bands (~1170 cm⁻¹ and ~1370 cm⁻¹) serve as the definitive confirmation of successful N-sulfonylation.
Structural & Mechanistic Context
The transformation involves the protection of the pyrrole nitrogen (N1) of the 5-bromo-4-azaindole scaffold using benzenesulfonyl chloride. This reaction alters the dipole moment and vibrational modes of the molecule, resulting in a predictable and drastic shift in the IR spectrum.
Reaction Pathway & Spectral Logic
The following diagram illustrates the synthesis workflow and the corresponding spectral shifts monitored during the reaction.
Figure 1: Reaction pathway for the synthesis of this compound, highlighting the critical IR spectral transition points.
Comparative IR Analysis: Product vs. Alternative (Precursor)
This section compares the target product against its direct precursor, 5-bromo-4-azaindole . This comparison is the standard method for validating synthesis success.
Characteristic Peak Assignment Table
| Functional Group | Vibration Mode | Precursor (5-Bromo-4-azaindole) | Product (1-PhSO₂-5-bromo-4-azaindole) | Diagnostic Value |
| N-H (Pyrrole) | Stretch | 3100 – 3400 cm⁻¹ (Broad, Medium) | ABSENT | Primary Indicator of reaction completion. |
| Sulfonyl (O=S=O) | Asymmetric Stretch | Absent | 1360 – 1380 cm⁻¹ (Strong) | Confirms introduction of sulfonyl group. |
| Sulfonyl (O=S=O) | Symmetric Stretch | Absent | 1170 – 1190 cm⁻¹ (Strong) | Confirms introduction of sulfonyl group. |
| C=C / C=N | Aromatic Stretch | 1580 – 1620 cm⁻¹ | 1590 – 1630 cm⁻¹ | Slight shift due to electron-withdrawing PhSO₂ group. |
| C-H (Aromatic) | Stretch | 3020 – 3100 cm⁻¹ | 3050 – 3100 cm⁻¹ | Overlaps, but product shows increased intensity due to added phenyl ring. |
| C-Br | Stretch | 600 – 800 cm⁻¹ | 600 – 800 cm⁻¹ | Fingerprint confirmation of core scaffold integrity. |
Detailed Spectral Interpretation
The "Fingerprint" of Protection
The most significant change is the loss of the hydrogen bond donor (N-H) . In the precursor (5-bromo-4-azaindole), the N-H stretch appears as a broad band centered around 3200–3300 cm⁻¹ due to intermolecular hydrogen bonding in the solid state. Upon sulfonylation, this proton is replaced by the phenylsulfonyl group. Consequently, the region above 3100 cm⁻¹ in the product spectrum becomes "clean," showing only sharp, weak aromatic C-H stretches.
The Sulfonyl Signature
The sulfonyl group (
-
Asymmetric SO₂ Stretch: A strong band typically found between 1360 and 1380 cm⁻¹ .
-
Symmetric SO₂ Stretch: A strong, sharp band typically found between 1170 and 1190 cm⁻¹ .
These bands are characteristic of sulfonamides and sulfonyl-protected indoles/azaindoles and are often the strongest peaks in the fingerprint region.
Experimental Protocol: IR Verification Workflow
To ensure high-quality data and accurate identification, follow this standardized protocol for sample preparation and analysis.
Sample Preparation (Solid State)
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility, though KBr provides better resolution for weak overtones.
-
Solvent Residue Warning: Ensure the sample is fully dried. Residual solvents like Ethyl Acetate (C=O at ~1740 cm⁻¹) or DCM can obscure key regions.
Step-by-Step Analysis
-
Blank Correction: Run a background scan with the clean ATR crystal.
-
Precursor Scan: Run the IR spectrum of the starting material (5-bromo-4-azaindole).
-
Checkpoint: Verify the presence of the broad N-H peak at >3100 cm⁻¹.
-
-
Product Scan: Run the IR spectrum of the purified product.
-
Overlay Comparison: Overlay the two spectra.
-
Pass Criteria: Complete disappearance of the N-H broad band.
-
Pass Criteria: Appearance of two distinct, strong bands at ~1370 and ~1180 cm⁻¹.
-
Troubleshooting Common Anomalies
-
Presence of OH/NH (Broad peak ~3400): Indicates incomplete reaction (residual starting material) or wet sample (water).
-
Split SO₂ Peaks: In crystalline solids, Fermi resonance or crystal packing effects can sometimes split the SO₂ bands. This is normal as long as the centroid frequency is correct.
References
-
Conway, S. C., & Gribble, G. W. (1990). Synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate. Heterocycles, 30(1), 627-633.[1] (Establishes baseline IR data for phenylsulfonyl-protected indole systems).
-
Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. (General reference for functional group assignment, specifically Sulfonyl and N-H stretches).
-
Fluorochem. Product Analysis: 4-Bromo-1-phenylsulfonyl-7-azaindole. (Provides analog comparison data for sulfonylated azaindoles).
-
National Institutes of Health (NIH). The Azaindole Framework in the Design of Kinase Inhibitors. (Contextualizes the synthesis and structural properties of azaindole intermediates).
-
Sigma-Aldrich. 1-(Phenylsulfonyl)indole Product Specification. (Reference standard for the sulfonyl moiety IR signature).
Sources
Safety Operating Guide
1-(Phenylsulfonyl)-5-bromo-4-azaindole proper disposal procedures
Executive Summary & Chemical Identity
Objective: This guide defines the operational standard for the safe containment, transport, and final disposal of 1-(Phenylsulfonyl)-5-bromo-4-azaindole .
Scientific Rationale: As a halogenated nitrogen heterocycle protected by a sulfonyl group, this compound presents a multi-faceted hazard profile. Its disposal must account for thermal decomposition byproducts (HBr, SOx, NOx), aquatic toxicity (preventing leaching), and chemical compatibility (avoiding hydrolysis or violent oxidation).[1]
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | This compound |
| Functional Groups | Azaindole core, Bromine substituent, Phenylsulfonyl (protecting group) |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity |
| Waste Class | Halogenated Organic / Sulfur-Containing Organic |[1][2]
Hazard Assessment: The "Why" Behind the Protocol
Effective disposal requires understanding the specific risks inherent to the molecular structure.[1]
-
Halogenated Content (Bromine):
-
Risk:[1][3][4][5] Thermal destruction (incineration) releases Hydrogen Bromide (HBr) and Bromine gas (Br₂), which are highly corrosive.[1]
-
Operational Implication: Waste must be routed to incinerators equipped with alkaline scrubbers .[1] Never mix with non-halogenated solvents intended for fuel blending, as this bypasses necessary scrubbing.[1]
-
-
Sulfonyl Group (-SO₂Ph):
-
Risk:[1][3][4][5] Upon combustion, releases Sulfur Oxides (SOx).[1] Chemically, this group is susceptible to hydrolysis in strong bases, releasing benzenesulfonic acid and the free azaindole.[1]
-
Operational Implication:Strict Segregation from Strong Bases. Accidental mixing can cause exothermic hydrolysis and pressure buildup in waste containers.[1]
-
-
Nitrogen Heterocycle (Azaindole):
Pre-Disposal Handling & Segregation
Core Directive: Segregation is the first line of defense.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or P100 if dust generation is likely.[1]
-
Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm thickness minimum).[1]
-
Ocular: Chemical splash goggles.[1]
Segregation Rules
| Incompatible Class | Mechanism of Failure | Consequence |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Oxidation of the indole ring/sulfur | Fire / Explosion |
| Strong Bases (e.g., NaOH, KOH) | Hydrolysis of sulfonyl group | Heat generation / pH change |
| Aqueous Waste | Precipitation of solids | Clogged lines / Separation issues |
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision matrix for classifying and routing waste streams containing this compound.
Caption: Operational workflow for segregating this compound waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance & Spill Debris)
Applicability: Expired inventory, weighing boat residues, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer: Carefully transfer solids to the container. Do not create dust. [1][2][3][5][6]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the HDPE jar inside a clear sealable bag before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the "Halogenated Waste" carboy.[1]
-
If dissolved in Ethyl Acetate , Methanol , or DMSO : Use the "Non-Halogenated Waste" carboy ONLY IF the total halogen content is <1000 ppm.[1] However, due to the bromine on the molecule, defaulting to the Halogenated Stream is the safest operational choice to prevent regulatory violations regarding fuel blending.[1]
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the waste container to prevent container pressurization.[1]
-
Transfer: Funnel liquid into the carboy. Close the cap tightly immediately after use.[1]
Protocol C: Trace Contaminated Materials
Applicability: Syringes, pipette tips, gloves, paper towels.[1]
-
Collection: Do not throw in regular trash. Use a dedicated "Dry Hazardous Waste" bucket lined with a heavy-duty yellow or clear bag.[1]
-
Sharps: If needles/syringes are involved, they must go into a hard-walled Biohazard/Sharps container , even if chemically contaminated (check local EHS rules; usually "Chemically Contaminated Sharps").[1]
-
Sealing: When full, "swan-neck" seal the bag with tape and tag it for incineration.
Emergency Procedures: Accidental Spillage
Scenario: A 5g bottle of solid powder drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[1] If dust is airborne, wait 10 minutes for settling.[1]
-
PPE Up: Don nitrile gloves, safety goggles, and an N95 respirator.[1]
-
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.[1]
-
Cleanup:
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]
-
Disposal: Label the jar as "Hazardous Waste: Debris containing this compound".
Regulatory Compliance (RCRA/EPA Context)
While this specific compound may not be listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated by characteristic :
-
Toxicity (D000): Due to the bioactive nature of azaindoles.[1]
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001/F002).[1]
Mandatory Compliance Statement:
"All waste containing this compound must be disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling halogenated organics.[1] Drain disposal is strictly prohibited under the Clean Water Act due to aquatic toxicity risks."[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235378 (Related Analog: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1][3] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2][4] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 1-(Phenylsulfonyl)-5-bromo-4-azaindole
Operational Safety and Handling Guide: 1-(Phenylsulfonyl)-5-bromo-4-azaindole
This compound is a highly specialized, halogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical agents. The strategic addition of the N1-phenylsulfonyl protecting group serves to deactivate the electron-rich pyrrole ring, directing electrophilic substitution and preventing unwanted N-alkylation[1].
However, this structural modification fundamentally alters the physical and toxicological profile of the base 5-bromo-4-azaindole. The resulting compound requires stringent, field-proven Personal Protective Equipment (PPE) and handling protocols to mitigate risks associated with increased lipophilicity, respiratory irritation, and acute oral toxicity.
Chemical Profile & Hazard Causality
To handle this compound safely, researchers must understand why it behaves the way it does:
-
Increased Lipophilicity: Unprotected azaindoles are relatively polar. The bulky, electron-withdrawing phenylsulfonyl group drastically increases the molecule's lipophilicity. Causality: If the compound is dissolved in permeating organic solvents (e.g., DMSO, DMF, or DCM) and contacts the skin, it can bypass the stratum corneum much faster than the unprotected parent compound, carrying the toxic halogenated core directly into the bloodstream.
-
Irritant Properties: The combination of the sulfonamide and brominated moieties makes the fine dust highly irritating to corneal tissue and mucous membranes[2].
Quantitative Safety Specifications
| Property / Specification | Data |
| Chemical Name | This compound |
| Base Compound CAS | 1000341-51-4 (5-Bromo-4-azaindole) |
| Calculated Molecular Weight | ~337.19 g/mol |
| Physical Form | Solid / Crystalline Powder |
| Primary Hazard Codes | H302 (Acute Tox. 4 Oral), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2] |
| Storage Conditions | 2–8°C, keep in dark, sealed in a dry environment |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety guidelines. The specific physicochemical properties of this compound dictate the following specialized PPE:
-
Hand Protection (Solvent-Dependent):
-
Protocol: Double-gloving is mandatory. Use a 4-mil nitrile inner glove and an 8-mil nitrile outer glove for handling the dry powder.
-
Causality: Nitrile provides excellent resistance to the solid powder. However, if handling the compound in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. For DCM workflows, swap the outer glove for a laminated film glove (e.g., Silver Shield) or heavy-duty neoprene to prevent transdermal solvent transport.
-
-
Eye/Face Protection:
-
Protocol: ANSI Z87.1 tight-fitting safety goggles. A face shield is required if handling >50g or transferring pressurized solutions.
-
Causality: Standard safety glasses with side shields do not provide adequate protection against fine, aerosolized halogenated powders, which can cause severe corneal irritation[2].
-
-
Respiratory Protection:
-
Protocol: N95 or P100 particulate respirator if handling outside of a certified fume hood (e.g., during bulk weighing or spill cleanup).
-
Causality: The compound is a STOT SE 3 respiratory tract irritant[2]. Static charge during transfer can easily cause the fine powder to aerosolize.
-
-
Body Protection:
-
Protocol: Flame-retardant, static-dissipative lab coat (e.g., Nomex) with elastic cuffs, fully buttoned.
-
Operational Plan: Step-by-Step Handling Protocol
Every step in this workflow is designed as a self-validating system to prevent exposure.
Step 1: Pre-Operation Setup
-
Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).
-
Line the immediate work area with an anti-static weighing mat.
-
Causality: Halogenated indole powders accumulate static charge easily; anti-static mats prevent the powder from "jumping" and aerosolizing during transfer.
-
Step 2: Weighing and Transfer
-
Tare the receiving vial inside the analytical balance enclosure (ideally located within a ventilated enclosure).
-
Transfer the solid using a grounded, static-dissipative spatula (PTFE-coated or grounded stainless steel).
-
Critical Check: Cap the receiving vial tightly before removing it from the balance enclosure or fume hood to prevent ambient air currents from dispersing the powder.
Step 3: Solvent Addition
-
Secure the receiving vial in a secondary containment block.
-
Add polar aprotic solvents (e.g., THF, DMF) dropwise initially.
-
Causality: Rapid dissolution of sulfonylated compounds can generate localized heat or cause splashing. The phenylsulfonyl group makes the compound highly soluble, leading to rapid, potentially uncontrolled dissolution kinetics.
-
Spill Response and Disposal Plan
In the event of a spill, follow this targeted decontamination protocol.
Step 1: Evacuate and Assess Isolate the immediate area. If the compound is dissolved in a highly volatile solvent (e.g., DCM), step back and allow the fume hood to clear the initial vapor cloud.
Step 2: Containment
-
For Solid Spills: Do NOT dry sweep.
-
Causality: Dry sweeping aerosolizes the hazardous powder. Mist the spill lightly with water or cover it with a damp absorbent pad to suppress dust before wiping.
-
-
For Liquid Spills: Surround the spill with a universal binder (e.g., diatomaceous earth) to prevent spreading and absorb the liquid[2].
Step 3: Decontamination Wipe the area with a 70% Isopropanol/water solution.
-
Causality: The highly lipophilic nature of the phenylsulfonyl group means water alone will not effectively solubilize and remove the chemical residue from the surface.
Step 4: Segregated Disposal Place all contaminated materials (pads, gloves, binders) into a compatible, sealable container. Label explicitly as "Halogenated Organic Waste - Toxic." Do not mix with non-halogenated waste streams to prevent chemical incompatibilities and comply with environmental regulations.
Spill Response Workflow Visualization
Caption: Spill Response and Decontamination Protocol for Halogenated Sulfonyl Azaindoles.
References
-
Title: What's the best way to protect the NH group in Heterocyclic Compounds? Source: ResearchGate URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
